molecular formula C12H12N2O2 B1521088 Methyl 1-benzyl-1H-pyrazole-4-carboxylate CAS No. 861135-90-2

Methyl 1-benzyl-1H-pyrazole-4-carboxylate

Cat. No.: B1521088
CAS No.: 861135-90-2
M. Wt: 216.24 g/mol
InChI Key: RCNVVQCDCWXUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-benzyl-1H-pyrazole-4-carboxylate is a pyrazole-based organic compound characterized by a benzyl group at the 1-position and a methyl ester moiety at the 4-position of the pyrazole ring. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and materials science. The compound has been synthesized via decarboxylative N-alkylation reactions, as demonstrated in analogous procedures for ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Pyrazole derivatives are widely studied for their biological activities, including antioxidant and anti-inflammatory effects .

Properties

IUPAC Name

methyl 1-benzylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-7-13-14(9-11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNVVQCDCWXUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233774
Record name Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861135-90-2
Record name Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861135-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
MBP has shown potential as an anticancer agent. In a study evaluating various pyrazole derivatives, MBP demonstrated significant cytotoxicity against several cancer cell lines, including MCF7 and A549. The structure-activity relationship indicated that specific substituents on the pyrazole ring enhance its bioactivity. For instance, compounds with electron-donating groups at the para position of the benzyl group exhibited lower IC50 values (less than 5 µM), indicating higher potency against cancer cells .

Table 1: Anticancer Activity of MBP Derivatives

CompoundCell LineIC50 (µM)Notes
MBPMCF73.79Significant cytotoxicity
MBPA54912.50Moderate potency
Derivative AHepG215.54Comparable to cisplatin

Organic Synthesis

MBP serves as a key intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo diverse chemical reactions makes it valuable in developing complex organic molecules.

Synthesis of Heterocycles
One notable application is the synthesis of isoxazole derivatives, which are important in pharmaceuticals as anti-inflammatory and analgesic agents. The reaction involves converting MBP into isoxazole derivatives through cyclization reactions .

Table 2: Synthesis Pathways Involving MBP

Reaction TypeProductYield (%)Conditions
CyclizationIsoxazole Derivative85Reflux in ethanol
Coupling ReactionTriazole Derivative75Copper-catalyzed conditions
One-Pot SynthesisPyrazole-Pyrazine90Catalyst-free conditions

Biochemical Applications

MBP's interaction with biological targets has been explored in enzyme inhibition studies. Its structural features allow it to bind effectively to various enzymes, potentially leading to the development of new therapeutic agents.

Enzyme Inhibition Studies
Research indicates that MBP can inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. For instance, it was shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .

Case Study 1: Anticancer Properties

In a study conducted by Bouabdallah et al., several pyrazole derivatives, including MBP, were screened for anticancer activity against Hep-2 and P815 cell lines. The results showed that certain modifications to the benzyl group significantly enhanced cytotoxic effects, making MBP a candidate for further drug development .

Case Study 2: Enzyme Interaction

A recent investigation into the enzyme inhibition properties of pyrazole derivatives highlighted MBP's potential as an inhibitor of specific kinases involved in cancer progression. The study demonstrated that modifications at the carboxylate position could enhance binding affinity and selectivity towards these targets .

Mechanism of Action

The mechanism by which Methyl 1-benzyl-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to specific sites on these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Substituent Modifications

  • Methyl 1-methyl-1H-pyrazole-4-carboxylate : Replacing the benzyl group with a methyl group reduces steric bulk and lipophilicity. This analog (CAS 5952-93-2) is commercially available and has a lower molecular weight (C₆H₈N₂O₂ vs. C₁₂H₁₂N₂O₂ for the benzyl derivative), which may enhance solubility in polar solvents .
  • This compound was synthesized via ruthenium-catalyzed decarboxylative coupling, a method applicable to the benzyl variant .

Ester Group Variations

  • Ethyl 4-pyrazolecarboxylate (CAS 85290-80-8): Replacing the methyl ester with an ethyl group increases steric hindrance and may reduce hydrolysis rates under basic conditions. This derivative has a similarity score of 0.96 to the target compound .
  • Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate : Replacing the pyrazole core with a triazole ring modifies electronic properties and hydrogen-bonding capacity, as evidenced by its distinct crystal packing patterns in X-ray studies .

Functional Group Additions

  • Methyl 1-(4-cyano-1-(4-fluorobenzyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate: The addition of a cyano group and fluorobenzyl substituent enhances electrophilicity and metabolic stability, traits desirable in pharmaceutical lead optimization .

Biological Activity

Methyl 1-benzyl-1H-pyrazole-4-carboxylate is a compound within the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Pyrazole Compounds

Pyrazoles are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The structural diversity among pyrazole derivatives contributes significantly to their pharmacological profiles. This compound exemplifies this diversity and has been the subject of various studies aimed at understanding its biological implications.

Pharmacological Properties

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives could reduce inflammation by up to 85% in vitro compared to standard anti-inflammatory agents like dexamethasone .

2. Anticancer Activity

This compound has shown potential in cancer research. It has been evaluated against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). In vitro assays indicated that this compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

3. Antimicrobial Activity

The antimicrobial properties of pyrazoles have been extensively studied. This compound demonstrated efficacy against a range of bacterial strains, including E. coli and S. aureus. In one study, the compound showed significant inhibition at concentrations as low as 10 µg/mL .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to mice with induced paw edema. Results indicated a reduction in edema volume by approximately 70% compared to the control group, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted using A549 lung cancer cells treated with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with an IC50 value determined at 15 µM after 48 hours of treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzyl group or substituents on the pyrazole ring can significantly alter biological activity:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased anticancer potency
Variation in alkyl chain lengthAltered antimicrobial efficacy

Chemical Reactions Analysis

Substitution Reactions

The benzyl and ester groups facilitate nucleophilic and transition-metal-mediated substitutions. A copper-catalyzed reaction with aryl amines yields 5-substituted pyrazoles under mild conditions:

Reagents/Conditions Products Formed Yield Source
Cu(OAc)₂, benzonitrile, 120°C, 6 h1-Benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylate80%
Cu(OAc)₂, 4-fluorobenzylamine1-(4-Fluorobenzyl)-5-methyl-3-phenyl derivative65%

Mechanistic studies suggest the reaction proceeds via copper-mediated C–N bond formation, followed by cyclization .

Oxidation and Reduction

The pyrazole ring and substituents undergo redox transformations:

Oxidation

  • The methyl group at position 5 can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions .

  • Nitro group introduction at position 4 via nitration (HNO₃/H₂SO₄) enhances electrophilic reactivity .

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines without affecting the ester moiety .

  • LiAlH₄ selectively reduces the ester to a hydroxymethyl group .

Condensation Reactions

The ester group participates in condensations with nucleophiles:

Reagents Products Application
HydrazinesPyrazole-4-carbohydrazidesPrecursors for heterocycles
Active methylene compounds (e.g., malononitrile)Fused pyrano-pyrazole derivativesBioactive compound synthesis

These reactions typically occur in ethanol under reflux, with yields exceeding 70% .

Cyclization and Ring Expansion

The compound serves as a precursor in heterocycle synthesis:

  • Fe-catalyzed cyclization with isoxazoles generates poly-substituted pyrazoles via nitrene intermediates .

  • Vilsmeier-Haack reaction introduces formyl groups, enabling subsequent annulation to form pyrrole-fused systems .

Comparative Reactivity Table

A comparison with structurally similar pyrazole esters highlights unique features:

Compound Key Reactivity Distinct Feature
Methyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylateLimited ester hydrolysisSteric hindrance from 3-phenyl group
Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylateEnhanced solubility in polar solventsEthyl ester vs. methyl ester
Methyl 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylateDirected ortho-metallation in Friedel-CraftsElectron-donating 4-methylbenzyl group

Mechanistic Insights

  • Copper-mediated reactions involve oxidative coupling, where Cu(OAc)₂ acts as both catalyst and oxidant .

  • Fe-catalyzed pathways proceed through nitrene intermediates, enabling regioselective cyclizations .

Preparation Methods

Cyclization via β-Keto Ester and Hydrazine Hydrate

A common route involves the reaction of an alkyl 2-alkomethylene-3-oxobutyrate intermediate with methylhydrazine or hydrazine hydrate in a two-phase system. The process typically uses a weak base such as sodium carbonate or potassium carbonate to promote ring closure at low temperatures (around -10°C to 0°C).

  • The β-keto ester intermediate is prepared by Claisen condensation or related methods.
  • The ring closure is carried out in a biphasic system with an aqueous phase containing the base and hydrazine and an organic phase (e.g., toluene) containing the β-keto ester.
  • The reaction completes within 1–3 hours under stirring.
  • The product precipitates upon cooling and is isolated by filtration, yielding high purity pyrazole derivatives (purity >99.9%).

Alternative Solid Intermediate Route

An improved industrial process avoids high vacuum distillation by isolating a solid intermediate formed by reacting ethyl cyanoacetate derivatives with orthoformates and morpholine in isopropyl alcohol at 70–90°C. This intermediate is then reacted with hydrazine hydrate in water at 15–45°C, gradually increasing temperature to minimize impurities.

  • This method is more operator-friendly and environmentally benign.
  • It yields 3-amino pyrazole derivatives that can be further transformed into methyl 1-benzyl-1H-pyrazole-4-carboxylate by subsequent alkylation.

Alkylation to Introduce the Benzyl Group

The N-1 benzylation of the pyrazole core is typically performed by reacting the pyrazole with benzyl halides (e.g., benzyl bromide) or benzyl sulfate in the presence of a base such as sodium hydroxide, potassium hydroxide, sodium methoxide, sodium ethoxide, or sodium hydride.

  • Suitable solvents include water, short-chain alcohols (C1–C4), or dimethylformamide (DMF).
  • The reaction conditions are optimized to achieve selective N-alkylation without over-alkylation or side reactions.

Esterification to Form Methyl Carboxylate

The methyl ester group at the 4-position is introduced either by:

  • Direct use of methyl esters in the starting β-keto ester intermediates.
  • Esterification of the corresponding acid using methanol under acidic conditions.

This step is usually integrated within the initial β-keto ester preparation or performed after pyrazole ring formation.

Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Temperature Time Yield/Purity Notes
1 Claisen Condensation Alkyl haloethylacetate + alkyl acetate, base Ambient to reflux Several hours 75–80% (after purification) Produces β-keto ester intermediate
2 Acidification Sodium enolate + CO2 (in situ carbonic acid) 0.1–2 kg/cm² CO2 pressure, 1–3 h 1–3 hours High purity intermediate Acidification to free β-keto ester
3 Orthoformate Coupling β-keto ester + trialkyl orthoformate in acetic anhydride 100–105°C 6 hours High purity intermediate Forms alkyl 2-alkomethylene-3-oxobutyrate
4 Pyrazole Ring Closure β-keto ester + methylhydrazine + weak base (Na2CO3/K2CO3) -10 to 0°C 1–3 hours 83.8% yield, 99.9% purity Two-phase system (water + toluene)
5 Alkylation Pyrazole + benzyl halide + base Ambient to mild heat Several hours High yield Selective N-1 benzylation

Research Findings and Optimization Notes

  • The use of carbon dioxide to generate carbonic acid in situ for acidification improves yield and reduces chemical waste.
  • The two-phase system with a weak base enhances ring closure efficiency and product purity by minimizing side reactions.
  • Gradual temperature increase during hydrazine hydrate reaction reduces impurity formation, improving the robustness of the process.
  • Avoidance of high vacuum distillation by isolating solid intermediates makes the process more scalable and industrially feasible.
  • Alkylation conditions are optimized to balance reactivity and selectivity, with solvent choice impacting reaction rate and purity.

Q & A

Q. Key Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
CyclizationHydrazine hydrate, ethanol, 80°CUse anhydrous solvents for purity
EsterificationCH₃OH/H₂SO₄ or CH₂N₂ in etherControl pH to avoid hydrolysis

Basic: How is the compound characterized structurally?

Answer:
Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl group at N1, ester at C4) .
    • IR : Identify ester C=O (~1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 231.1) .

Q. Example NMR Data (DMSO-d₆)

Proton Positionδ (ppm)MultiplicityAssignment
Benzyl CH₂5.21SingletN-CH₂-C₆H₅
Pyrazole C-H7.85SingletC3/C5 protons

Advanced: How can crystallographic data resolve ambiguities in structural assignments?

Answer:
X-ray crystallography provides unambiguous confirmation of molecular geometry:

  • Data Collection : Use SHELXT for structure solution and SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å) .
  • Key Metrics :
    • Torsion Angles : Confirm spatial arrangement of the benzyl and ester groups.
    • Hydrogen Bonding : Analyze packing motifs (e.g., C–H⋯O interactions between ester groups) .

Q. Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
R₁ (all data)< 0.05
CCDC Deposition No.Example: 2345678

Advanced: What methodological strategies address contradictions in reactivity data?

Answer:
Contradictions (e.g., unexpected substitution vs. oxidation) can arise due to competing pathways. Mitigation strategies:

Kinetic Control : Optimize temperature and solvent polarity to favor desired pathways (e.g., DMF for SN2 substitutions) .

In-situ Monitoring : Use HPLC or LC-MS to track intermediate formation .

Computational Validation : Apply DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity .

Case Study : Competing ester hydrolysis vs. benzyl deprotection in acidic conditions can be resolved by:

  • Using milder acids (e.g., TFA) for selective deprotection .

Advanced: How is the compound utilized in medicinal chemistry research?

Answer:
The pyrazole core and ester group make it a versatile scaffold:

Enzyme Inhibition : Functionalize C3/C5 positions to target kinases (e.g., JAK2) or proteases .

Prodrug Design : Hydrolyze the ester to a carboxylic acid in vivo for enhanced bioavailability .

Q. Biological Screening Protocol

Assay TypeConditionsReadout
IC₅₀ Determination10 μM–1 nM in HEK293 cells, 48hLuminescence/absorbance

Advanced: What are best practices for handling and storing the compound?

Answer:

  • Storage : Under argon at –20°C in amber vials to prevent ester hydrolysis .
  • Safety : Use fume hoods during synthesis; avoid contact with LiAlH₄ (incompatible with esters) .

Q. Decomposition Pathways

ConditionDegradation Product
Aqueous Acid/Base1-Benzyl-1H-pyrazole-4-carboxylic acid
Light/HeatBenzyl radical byproducts

Advanced: How does computational modeling enhance understanding of its reactivity?

Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict solubility .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with protein targets (e.g., COX-2) .

Q. Software Recommendations

TaskTool
Geometry OptimizationGaussian 16 (B3LYP/6-31G*)
DockingAutoDock Vina or Schrödinger Suite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-benzyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-benzyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.